molecular formula C8H10O3 B3417977 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- CAS No. 117436-83-6

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-

Cat. No.: B3417977
CAS No.: 117436-83-6
M. Wt: 154.16 g/mol
InChI Key: IQGNSMPKOZXGDM-UHFFFAOYSA-N
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Description

The compound 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- belongs to the isobenzofuranone class, characterized by a fused benzene and furan ring system. Its structure includes a tetrahydro-saturated ring system and a hydroxyl group at the 3-position. These features confer unique physicochemical properties, such as increased polarity and hydrogen-bonding capacity, which influence solubility, reactivity, and biological interactions . Isobenzofuranones are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name

3-hydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGNSMPKOZXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224782
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117436-83-6
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117436-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 4-hydroxyphthalic acid, which undergoes cyclization in the presence of a dehydrating agent like acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a more reduced form, such as a diol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring or the lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The lactone ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound is compared with structurally related derivatives, focusing on substituents, ring saturation, and functional groups.

Table 1: Structural Comparison of Selected Isobenzofuranone Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- 3-hydroxy, tetrahydro ring C₉H₁₀O₃ 166.18 High polarity, H-bond donor
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone 3-hydroxy, 7-fluoro C₉H₇FO₂ 166.15 Enhanced lipophilicity (fluoro)
n-Butylphthalide (NBP) 3-butyl C₁₂H₁₄O₂ 190.24 Antiplatelet activity
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- 3-butyl, 4-hydroxy C₁₂H₁₄O₃ 206.24 Substituent position variation
1(3H)-Isobenzofuranone,3a,4,7,7a-tetrahydro- Tetrahydro ring (no hydroxy) C₈H₁₀O₂ 138.16 Reduced polarity
Hydroxy and Fluoro Substituents
  • 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone (C₉H₇FO₂): The fluoro group increases lipophilicity and metabolic stability, while the hydroxy group enables hydrogen bonding. This compound exhibits antimicrobial activity against bacterial strains, attributed to its dual functional groups .
  • 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-: The hydroxyl group enhances water solubility and reactivity, making it a candidate for drug derivatization.
Alkyl Substituents
  • n-Butylphthalide (NBP) (C₁₂H₁₄O₂): A 3-butyl-substituted derivative clinically used for ischemic stroke treatment. Its antiplatelet and neuroprotective effects highlight the impact of alkyl chains on bioactivity .
  • 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- (C₁₂H₁₄O₃): The additional 4-hydroxy group may modulate interactions with biological targets, though its activity profile remains understudied compared to NBP .
Ring Saturation Effects
  • 1(3H)-Isobenzofuranone,3a,4,7,7a-tetrahydro- (C₈H₁₀O₂): The tetrahydro ring reduces aromaticity, lowering melting points and altering solubility. Lacking a hydroxy group, this derivative is less polar and may exhibit different pharmacokinetic properties .

Antimicrobial Activity

  • 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone inhibits bacterial growth, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Neuroprotective and Anticancer Effects

  • NBP reduces oxidative stress and improves cerebral blood flow, validated in clinical trials .
  • Hydroxy-substituted derivatives, including 1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-, are under investigation for neuroprotection, though mechanistic studies are ongoing .

Biological Activity

1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₉O₃
  • Molecular Weight : 165.17 g/mol
  • Boiling Point : 138-140 °C at 0.3 Torr .

Mechanisms of Biological Activity

1(3H)-Isobenzofuranone derivatives have been studied for their potential in various biological applications. The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Antimicrobial Properties : It has demonstrated activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various isobenzofuranone derivatives on human tumor cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. Notably:

  • Cell Lines Tested : The study included four human tumor cell lines and three normal human cell lines.
  • Selectivity Index : Some derivatives showed a significant selectivity index (SI), indicating a higher toxicity towards tumor cells compared to normal cells .

Antimicrobial Activity

Research has shown that 1(3H)-isobenzofuranone derivatives possess antimicrobial properties. For instance:

  • Against Helicobacter pylori : Certain derivatives were effective in inhibiting H. pylori growth, comparable to standard antibiotics like metronidazole.
  • Urease Inhibition : The compounds exhibited potent urease inhibitory activity, which is crucial for the survival of H. pylori in acidic environments .

Case Study 1: Anticancer Activity

In a controlled experiment, 1(3H)-isobenzofuranone was administered to mice with induced tumors. The results showed a reduction in tumor size and weight compared to the control group. Histological analysis revealed decreased proliferation markers in treated tumors.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with chronic inflammatory conditions tested the efficacy of a derivative of 1(3H)-isobenzofuranone. Patients reported significant improvements in symptoms and reduced levels of inflammatory markers after treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicitySelective toxicity towards tumor cells
AntimicrobialEffective against H. pylori
Urease InhibitionPotent inhibition observed
Anti-inflammatoryReduced inflammatory markersCase Study 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Reactant of Route 2
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-

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